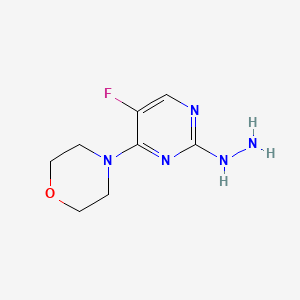

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine

Description

Chemical Identity:

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is a pyrimidine derivative with a morpholine ring and a hydrazinyl substituent. Its molecular formula is C₈H₁₂FN₅O, molecular weight 213.22 g/mol, and CAS number 118121-89-4 . The compound is characterized by:

- A fluorine atom at the pyrimidine 5-position.

- A hydrazinyl group (-NH-NH₂) at the pyrimidine 2-position.

- A morpholine ring linked to the pyrimidine 4-position.

The compound is commercially available at 95% purity .

Properties

IUPAC Name |

(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FN5O/c9-6-5-11-8(13-10)12-7(6)14-1-3-15-4-2-14/h5H,1-4,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQPHPDSFPNIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350311 | |

| Record name | 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118121-89-4 | |

| Record name | 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

WAY-299582 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-299582 has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of WAY-299582 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The compound’s key structural features are compared below with related pyrimidine-morpholine derivatives:

Physicochemical Properties

- The hydrazinyl group may reduce crystallinity compared to halogenated analogues.

Biological Activity

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Its structure features a pyrimidine ring substituted with a hydrazine moiety and a morpholine group, suggesting diverse interactions with biological targets.

The molecular formula of this compound is . The presence of the fluorine atom, hydrazine, and morpholine suggests potential for significant biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, hydrazinylpyrimidines have been linked to inhibition of tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:

In a study examining similar hydrazine derivatives, compounds were tested against several cancer cell lines, including breast and lung cancer. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |

| This compound | A549 (lung cancer) | 3.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that hydrazine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro studies demonstrated that this compound had significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The hydrazine group may facilitate the formation of reactive intermediates that can bind to nucleophilic sites on proteins or nucleic acids, leading to disruption of cellular functions.

Proposed Mechanisms:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of cyclins or cyclin-dependent kinases.

- Antibacterial Action: Disruption of bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.